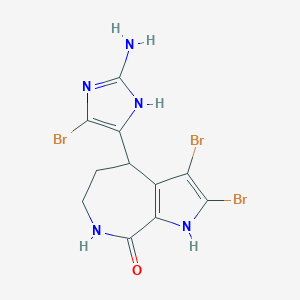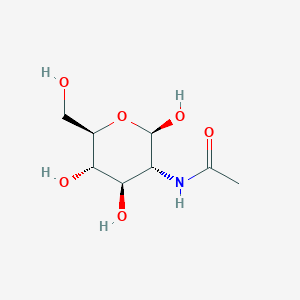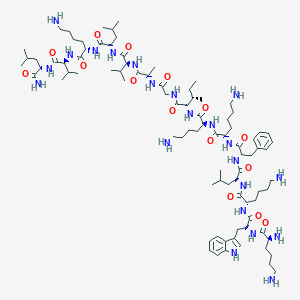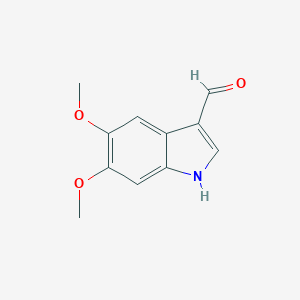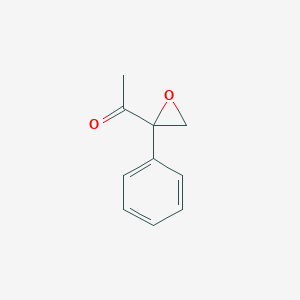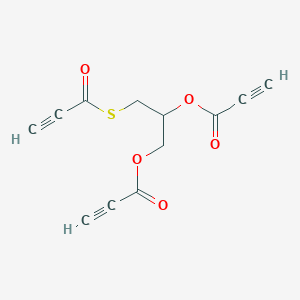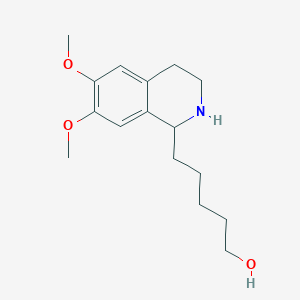
5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol, also known as A-116, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is a derivative of tetrahydroisoquinoline, which is a class of alkaloids commonly found in plants and animals.
Mecanismo De Acción
The exact mechanism of action of 5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol is not fully understood, but it is believed to act on the dopamine and serotonin systems in the brain. 5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol has been shown to increase dopamine release in the nucleus accumbens, which is a key region of the brain involved in reward processing. It also appears to modulate serotonin receptor activity, which may contribute to its antidepressant effects.
Efectos Bioquímicos Y Fisiológicos
5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol has been shown to have a range of biochemical and physiological effects. In addition to its effects on dopamine and serotonin, it has been shown to modulate the activity of GABA and glutamate receptors in the brain. It also appears to have antioxidant properties and may help to reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol for lab experiments is its high purity and stability. It is also relatively easy to synthesize in large quantities. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol. One area of interest is in the development of new treatments for addiction and other psychiatric disorders. Another potential direction is in the study of 5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol's effects on neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there may be potential applications for 5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol in the field of synthetic biology, such as in the development of new biosensors or drug delivery systems.
Métodos De Síntesis
The synthesis of 5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol involves the condensation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with pentan-1-ol using a Lewis acid catalyst. This method has been optimized to produce high yields of 5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol with high purity. The resulting compound can be further purified using chromatography techniques.
Aplicaciones Científicas De Investigación
5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol has been studied for its potential therapeutic applications in various areas of medicine. One of the main areas of research has been in the treatment of addiction. 5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol has been shown to have a modulating effect on the reward pathway in the brain, which may help to reduce drug-seeking behavior. Other potential therapeutic applications include the treatment of depression, anxiety, and neurodegenerative diseases.
Propiedades
Número CAS |
148204-34-6 |
|---|---|
Nombre del producto |
5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol |
Fórmula molecular |
C16H25NO3 |
Peso molecular |
279.37 g/mol |
Nombre IUPAC |
5-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol |
InChI |
InChI=1S/C16H25NO3/c1-19-15-10-12-7-8-17-14(6-4-3-5-9-18)13(12)11-16(15)20-2/h10-11,14,17-18H,3-9H2,1-2H3 |
Clave InChI |
NVTXDUGHWMXCTN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(NCCC2=C1)CCCCCO)OC |
SMILES canónico |
COC1=C(C=C2C(NCCC2=C1)CCCCCO)OC |
Sinónimos |
5-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLIN-1-YL)-PENTAN-1-OL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



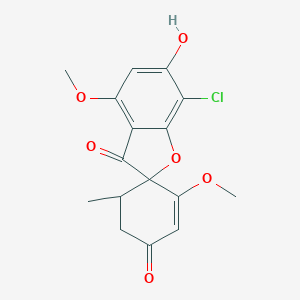
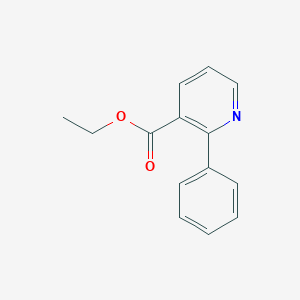
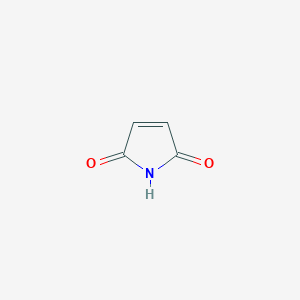

![[8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide](/img/structure/B117706.png)
![(3R,5S,8R,9R,10S,13S,14S,17R)-13-Methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B117708.png)
